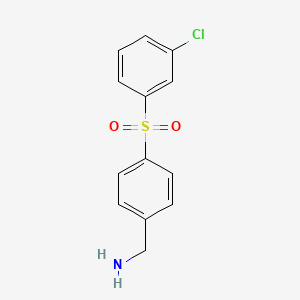

(4-(3-Chlorophenylsulfonyl)phenyl)methanamine

Description

(4-(3-Chlorophenylsulfonyl)phenyl)methanamine is a benzylamine derivative featuring a 3-chlorophenylsulfonyl substituent at the para position of the benzene ring. The sulfonyl group (-SO₂-) is electron-withdrawing, which reduces the electron density on the aromatic ring and may influence the compound's acidity, solubility, and reactivity.

Properties

IUPAC Name |

[4-(3-chlorophenyl)sulfonylphenyl]methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO2S/c14-11-2-1-3-13(8-11)18(16,17)12-6-4-10(9-15)5-7-12/h1-8H,9,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXUREXFVDLTTIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)S(=O)(=O)C2=CC=C(C=C2)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(3-Chlorophenylsulfonyl)phenyl)methanamine typically involves the reaction of 4-chlorophenylsulfonyl chloride with phenylmethanamine under controlled conditions. The reaction is usually carried out in a nonchlorinated organic solvent that is inert toward isocyanates, such as toluene or dichloromethane. The temperature is maintained between 20°C to 60°C to ensure optimal reaction conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-(3-Chlorophenylsulfonyl)phenyl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound.

Scientific Research Applications

(4-(3-Chlorophenylsulfonyl)phenyl)methanamine has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-(3-Chlorophenylsulfonyl)phenyl)methanamine involves its interaction with specific molecular targets. The sulfonyl group is known to interact with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Sulfonyl vs. Benzyloxy Groups

- (4-(3’-Chlorobenzyloxy)phenyl)methanamine (): Replaces the sulfonyl group with a 3-chlorobenzyloxy (-O-CH₂-C₆H₄-Cl) moiety. The ether linkage may enhance hydrolytic stability compared to sulfonyl groups, which are more polar and prone to participate in hydrogen bonding.

Sulfonyl vs. Thiophene Substituents

Substituent Position and Size

tert-Butyl vs. Sulfonyl Groups

Ethylsulfonyl vs. 3-Chlorophenylsulfonyl

- (4-(Ethylsulfonyl)phenyl)methanamine hydrochloride (): Replaces the 3-chlorophenylsulfonyl group with a simpler ethylsulfonyl (-SO₂-C₂H₅). The ethyl group may also lower thermal stability compared to the rigid aryl-sulfonyl group.

Heterocyclic and Aromatic Variations

(2-Chlorophenyl)(4-fluoro-3-methylphenyl)methanamine () : Contains a bifunctional aromatic system with chlorine (ortho), fluorine (para), and methyl (meta) substituents.

- [4-(Selenophen-2-yl)phenyl]methanamine (): Incorporates a selenophene ring. Impact: Selenium’s larger atomic size and polarizability compared to sulfur (in sulfonyl) could modify electronic properties, useful in optoelectronic materials.

Electronic and Solubility Profiles

Key Research Findings

- Synthetic Routes : Similar compounds are often synthesized via reductive amination () or boronate intermediate strategies (). The target compound may follow analogous pathways.

- Biological Relevance : Sulfonyl groups are common in protease inhibitors or kinase modulators due to their hydrogen-bonding capacity. The 3-chlorophenyl variant’s electronic profile may enhance target affinity.

- Material Science Applications: Thiophene- and selenophene-containing analogs () are explored in conductive polymers, whereas sulfonyl derivatives may serve as dielectric components.

Biological Activity

(4-(3-Chlorophenylsulfonyl)phenyl)methanamine is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities, including antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound this compound features a sulfonamide functional group attached to a phenyl ring, which is known for its ability to interact with various biological targets. The presence of the chlorophenylsulfonyl group enhances its chemical reactivity and biological potential.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. In studies assessing its efficacy against various bacterial strains, it demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, while showing weaker effects against other tested strains .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Activity Level |

|---|---|

| Salmonella typhi | Moderate to Strong |

| Bacillus subtilis | Moderate to Strong |

| Other Strains | Weak to Moderate |

Anticancer Properties

The compound has also been investigated for its anticancer activity. In vitro studies have shown that it can induce apoptosis in cancer cell lines, particularly non-small cell lung cancer cells (A549). The mechanism involves the activation of caspase-3 pathways and modulation of apoptosis-related proteins such as Bcl-2 and Bax .

Case Study: Induction of Apoptosis in A549 Cells

In a controlled experiment, A549 cells were treated with varying concentrations of this compound. The results indicated a concentration-dependent increase in apoptosis markers:

- IC50 Value : 5.12 µM

- Mechanism : Mitochondrial pathway activation leading to caspase-3 cleavage.

The mechanism of action for this compound is primarily attributed to its interaction with specific proteins and enzymes within the cell. The sulfonamide group is known to inhibit enzyme activity, disrupting cellular processes essential for bacterial growth and cancer cell survival .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is useful to compare it with similar compounds:

Table 2: Comparison with Similar Compounds

| Compound | Antimicrobial Activity | Anticancer Activity | Unique Features |

|---|---|---|---|

| This compound | Moderate to Strong | Yes | Sulfonamide group |

| (4-(4-Chlorophenylsulfonyl)benzoic Acid) | Moderate | Limited | Carboxylic acid instead of amine |

| (4-(Trifluoromethyl)phenyl)methanamine | Weak | Yes | Trifluoromethyl group |

Future Directions in Research

The ongoing research on this compound suggests several potential avenues for further exploration:

- Optimization of Anticancer Efficacy : Investigating structural modifications to enhance selectivity and potency against various cancer types.

- Mechanistic Studies : Detailed studies on how the compound interacts with specific molecular targets could elucidate its full therapeutic potential.

- In Vivo Studies : Conducting animal model studies to assess the pharmacokinetics and toxicology profile.

Q & A

Q. How can researchers optimize the synthesis of (4-(3-Chlorophenylsulfonyl)phenyl)methanamine to improve yield and purity?

Methodological Answer:

- Catalyst Selection : Use transition-metal catalysts (e.g., Pd/C) to mediate coupling reactions, as demonstrated in similar sulfonyl-containing methanamine syntheses. Reaction times (5–16 hours) and catalyst loading (e.g., 4% Pd/C) significantly affect yield .

- Purification : Employ column chromatography or recrystallization to isolate the compound. Monitor purity via thin-layer chromatography (TLC) and confirm with NMR.

- Reagent Ratios : Optimize stoichiometry of precursors (e.g., chlorophenyl sulfonyl derivatives and benzylamine analogs) to minimize side products .

Q. What analytical techniques are essential for characterizing the structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm the presence of aromatic protons (δ 7.1–8.5 ppm) and sulfonyl/amine functional groups. Compare spectral data with structurally similar compounds (e.g., N-(4-chlorobenzylidene) derivatives) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or LC-MS can verify molecular weight (e.g., exact mass ~297.1 g/mol) and detect isotopic patterns for chlorine .

- Elemental Analysis : Validate C, H, N, and S content to confirm stoichiometry .

Q. What are the critical safety protocols for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Inspect gloves for integrity before use .

- Ventilation : Use fume hoods to avoid inhalation of vapors/dust. Prevent spills; if contamination occurs, contain using absorbent materials (e.g., vermiculite) .

- Waste Disposal : Collect contaminated materials in labeled hazardous waste containers. Follow institutional guidelines for halogenated organic waste .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data when synthesizing derivatives of this compound?

Methodological Answer:

- Isotopic Labeling : Introduce deuterated solvents (e.g., CDCl) to eliminate solvent peaks interfering with aromatic proton signals .

- 2D NMR Techniques : Use COSY (Correlation Spectroscopy) or HSQC (Heteronuclear Single Quantum Coherence) to assign overlapping peaks in complex aromatic regions .

- Comparative Analysis : Cross-reference with literature data for analogous sulfonylamines (e.g., trifluoromethyl-substituted phenylmethanamines) to identify positional isomers or rotational conformers .

Q. How can computational chemistry predict the reactivity of the sulfonyl group in this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites on the sulfonyl group.

- Transition-State Modeling : Simulate reaction pathways (e.g., nucleophilic substitution at the sulfonyl center) using software like Gaussian or ORCA .

- Solvent Effects : Incorporate solvation models (e.g., PCM) to assess how polar solvents stabilize intermediates in sulfonamide formation reactions .

Q. How should researchers design stability studies for this compound under varying pH and temperature conditions?

Methodological Answer:

Q. What strategies mitigate low yields in cross-coupling reactions involving this compound?

Methodological Answer:

- Catalyst Screening : Test Pd/Pd catalysts (e.g., Pd(OAc), PdCl) with ligands like XPhos to enhance coupling efficiency .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 16 hours to 1–2 hours) while maintaining yields >70% .

- Additives : Use bases (e.g., KCO) to deprotonate intermediates and accelerate aryl-sulfonyl bond formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.